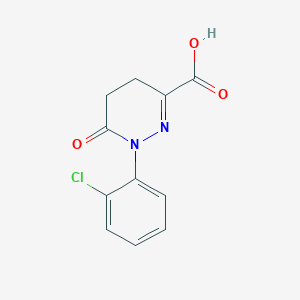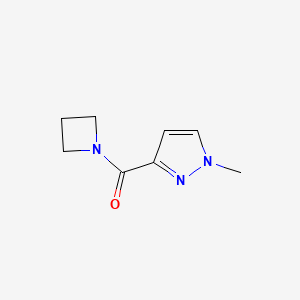![molecular formula C20H23NO3S2 B2592383 2-(4-(甲硫基)苯甲酰胺)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸乙酯 CAS No. 896353-58-5](/img/structure/B2592383.png)
2-(4-(甲硫基)苯甲酰胺)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring fused with a cycloheptane ring, an ethyl ester group, and a benzamido group substituted with a methylthio group
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Cycloheptane Ring Formation: The cycloheptane ring is formed through cyclization reactions, often involving intramolecular aldol condensations.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methylthio Substitution: The methylthio group is added via nucleophilic substitution reactions, using methylthiol as the nucleophile.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and solvents would be chosen to enhance reaction rates and selectivity, while minimizing environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.
Substitution: The benzamido and methylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. The methylthio group may enhance lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but lacks the benzamido and methylthio groups.
Ethyl 2-(4-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar but with a chlorine substituent instead of a methylthio group.
Uniqueness
Ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to the presence of the methylthio group, which can significantly alter its chemical and biological properties compared to similar compounds. This substitution can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-3-24-20(23)17-15-7-5-4-6-8-16(15)26-19(17)21-18(22)13-9-11-14(25-2)12-10-13/h9-12H,3-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHGJXZMOPIWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2592301.png)
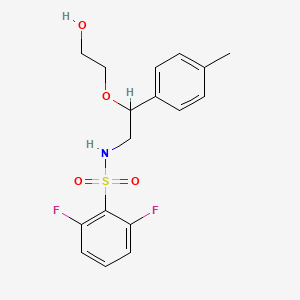
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B2592308.png)
![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)
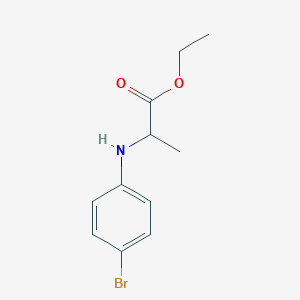
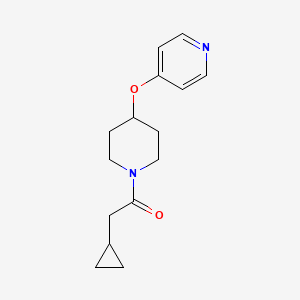
![2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2592313.png)
![N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2592315.png)
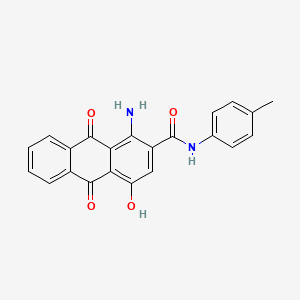
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2592317.png)
